Technical Monograph: 1,3-Dipalmitoyl-glycero-2-Phosphoethanolamine (1,3-DPPE)
Technical Monograph: 1,3-Dipalmitoyl-glycero-2-Phosphoethanolamine (1,3-DPPE)
[1]
CAS Number: 67303-93-9
Molecular Formula: C37H74NO8P
Molecular Weight: 691.96 g/mol
Synonyms: 1,3-Dipalmitoyl-sn-glycero-2-PE;
Part 1: Executive Technical Summary
1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) is a positional isomer of the canonical membrane lipid 1,2-DPPE. Unlike naturally occurring phospholipids where the polar headgroup occupies the sn-3 position and fatty acids occupy sn-1 and sn-2, this "beta-isomer" features the phosphoethanolamine headgroup at the central sn-2 position, with palmitic acid chains flanking it at sn-1 and sn-3.
Why This Matters: This structural deviation fundamentally alters the lipid's packing parameter, enzymatic susceptibility, and phase transition behavior. For drug development professionals, 1,3-DPPE is not merely an impurity; it is a functional tool used to:
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Engineer Phospholipase A2 (PLA2) Resistance: The absence of an sn-2 ester bond renders this lipid immune to PLA2 hydrolysis, extending liposome circulation half-life in inflammatory environments.
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Modulate Membrane Curvature: The symmetry of the acyl chains combined with the central headgroup creates unique packing defects utilized in pH-sensitive liposomal drug delivery systems.
Part 2: Structural Identity & Thermodynamics[3]
The distinction between the 1,2- (alpha) and 1,3- (beta) isomers is not just academic; it dictates the supramolecular assembly of the lipid.
Comparative Physicochemical Profile[3]
| Feature | 1,2-DPPE (Standard) | 1,3-DPPE (Target, CAS 67303-93-9) |
| Headgroup Position | sn-3 (Terminal) | sn-2 (Central/Secondary Hydroxyl) |
| Acyl Chain Position | sn-1, sn-2 (Asymmetric attachment) | sn-1, sn-3 (Symmetric attachment) |
| Enzymatic Susceptibility | Hydrolyzed by PLA2 (at sn-2) | Resistant to PLA2 (No sn-2 ester) |
| Packing Geometry | Truncated Cone / Cylinder | Cylindrical with altered headgroup tilt |
| Phase Behavior | High Tm (~63°C), stable bilayers | Distinct gel-to-fluid mechanics; often promotes non-lamellar phases under stress |
| Solubility | Chloroform/Methanol | Chloroform (~3 mg/mL) |
Visualization: Isomeric Topology & Enzymatic Interaction
The following diagram illustrates the structural divergence and the mechanistic basis for PLA2 resistance.
Caption: Structural logic of PLA2 resistance. 1,3-DPPE lacks the sn-2 ester bond required for PLA2 catalysis.
Part 3: Critical Applications & Mechanisms
pH-Sensitive Liposomes for Cytosolic Delivery
1,3-DPPE is frequently employed in "smart" drug delivery systems designed to release cargo within the acidic environment of the endosome.
-
Mechanism: Unlike standard PC/PE lipids that form stable bilayers, PE lipids have a small headgroup (cone shape) favoring the inverted hexagonal phase (
). In neutral pH, 1,3-DPPE bilayers are stabilized by amphiphilic stabilizers (like CHEMS). -
Trigger: Upon endocytosis (pH < 5.5), the stabilizer protonates and flips, losing its stabilizing effect. The 1,3-DPPE, with its specific packing geometry, rapidly reverts to non-lamellar phases, fusing with the endosomal membrane and releasing the drug into the cytosol.
The "Self-Validating" Synthesis & Purity Protocol
One of the greatest risks in working with 1,3-DPPE is acyl migration during synthesis or storage of precursors. If the starting material (1,3-dipalmitin) contains 1,2-dipalmitin impurities, the final product will be contaminated with standard 1,2-DPPE, ruining PLA2 resistance studies.
Protocol: Isomeric Purity Validation via 31P-NMR
Note: TLC is often insufficient to resolve 1,2 vs 1,3 PE isomers with high confidence. NMR is the gold standard.
Materials:
-
Sample: 5-10 mg 1,3-DPPE.
-
Solvent:
: Methanol- : (10:5:1 v/v) containing 50 mM EDTA (to remove paramagnetic ions that broaden peaks).
Step-by-Step Workflow:
-
Dissolution: Dissolve lipid completely. If solution is cloudy, adjust methanol ratio slightly.
-
Acquisition: Acquire proton-decoupled 31P-NMR spectra (minimum 128 scans).
-
Analysis:
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1,2-DPPE (Reference): Typically resonates at ~ -0.1 to +0.5 ppm (depending on pH/solvent).
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1,3-DPPE (Target): Due to the different chemical environment of the secondary hydroxyl phosphate, the shift will be distinct (typically separated by 0.5 - 1.0 ppm from the 1,2 isomer).
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Validation Criteria: A single sharp peak confirms isomeric purity. Any shoulder or secondary peak indicates acyl migration in the precursor or hydrolysis.
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Part 4: Experimental Workflow - Liposome Formulation
The following protocol is adapted for generating PLA2-resistant, pH-sensitive liposomes using 1,3-DPPE.
Reagents
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Stabilizer: CHEMS (Cholesteryl hemisuccinate)
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Pegylation (Optional): DSPE-PEG2000 (for stealth properties, though this may reduce pH sensitivity)
-
Buffer: HEPES-buffered saline (HBS), pH 7.4
Protocol
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Molar Ratios: Prepare a lipid mixture of 1,3-DPPE : CHEMS (6:4 molar ratio) . This ratio is critical; CHEMS stabilizes the bilayer at neutral pH.
-
Film Formation: Dissolve lipids in Chloroform/Methanol (2:1). Evaporate solvent under nitrogen stream to form a thin film. Desiccate for 4 hours to remove trace solvent.
-
Hydration: Hydrate the film with HBS (pH 7.4) containing the drug payload.[4] Final lipid concentration: 10-20 mM.
-
Sizing: Vortex vigorously to form MLVs (Multilamellar Vesicles). Extrude 11 times through 100 nm polycarbonate membranes at 65°C (above the transition temperature).
-
Purification: Remove unencapsulated drug via Size Exclusion Chromatography (Sephadex G-50) or dialysis.
Visualization: Formulation Logic
Caption: pH-sensitive release mechanism. CHEMS stabilizes 1,3-DPPE at neutral pH; acidification triggers release.
References
-
Simões, S., et al. (2004). "On the formulation of pH-sensitive liposomes with long circulation times."[5] Advanced Drug Delivery Reviews. Link
- Core citation for the use of 1,3-DPPE in pH-sensitive formul
-
Cayman Chemical. "1,3-Dipalmitoyl glycero-2-PE Product Information." Link
- Source for physical properties and solubility d
-
Avanti Polar Lipids. "Phase Transition Temperatures for Glycerophospholipids." Link
- Reference for compar
-
Subramanian, R., et al. (2020). "A Simple and Efficient Method for Synthesis of sn-Glycero-Phosphoethanolamine."[6] Lipids.[7][5][8][9][10][11] Link
- Provides context on synthetic routes and protection/deprotection str
Sources
- 1. chemscene.com [chemscene.com]
- 2. biokom.com.pl [biokom.com.pl]
- 3. 1,3-DIPALMITOYL-GLYCERO-2-PHOSPHOETHANOLAMINE | 67303-93-9 [m.chemicalbook.com]
- 4. Shape and Phase Transitions in a PEGylated Phospholipid System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine | Liposome | 67303-93-9 | Invivochem [invivochem.com]
- 6. A Simple and Efficient Method for Synthesis of sn-Glycero-Phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | C37H74NO8P | CID 445468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Thermotropic and barotropic phase transitions of N-methylated dipalmitoylphosphatidylethanolamine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
